Myrrhone

Vue d'ensemble

Description

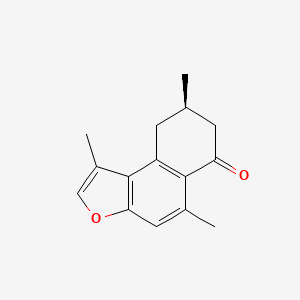

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused benzofuran ring system with multiple methyl groups, contributing to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation reactions to introduce the methyl groups at specific positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of new materials and chemical processes, leveraging its stability and reactivity.

Mécanisme D'action

The mechanism of action of (8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methylcyclohexane: A simpler hydrocarbon with a similar methyl group but lacking the complex fused ring system.

tert-Butyl carbamate: Another organic compound with different functional groups and applications.

Uniqueness

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one stands out due to its fused benzofuran ring system and multiple methyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific structural features are required.

Activité Biologique

Myrrhone, a bioactive compound derived from the resin of the Commiphora species, particularly Commiphora myrrha, exhibits a wide array of biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential, supported by empirical data and case studies.

Chemical Composition

This compound is part of a complex mixture of compounds found in myrrh, which includes monoterpenoids, sesquiterpenoids, essential oils, and other phytochemicals. The essential oil composition has been analyzed through various methods, including Gas Chromatography-Mass Spectrometry (GC-MS), revealing numerous active constituents with potential therapeutic effects.

Pharmacological Properties

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties against various pathogens, particularly fungi and bacteria. Studies indicate that myrrh extracts can inhibit the growth of pathogenic fungi such as Candida albicans and Trichophyton rubrum. The antifungal activity is attributed to the disruption of cell wall integrity and interference with mitochondrial functions in fungal cells .

2. Anti-inflammatory Effects

Research has shown that this compound possesses notable anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines. In animal models, myrrh extracts have been effective in alleviating symptoms associated with inflammatory conditions .

3. Antioxidant Activity

The antioxidant capacity of this compound has been documented, indicating its potential to scavenge free radicals and protect cellular components from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

4. Antiparasitic Effects

this compound has exhibited antiparasitic activity against organisms such as Giardia lamblia and Schistosoma mansoni. Clinical studies have reported high cure rates in patients treated with myrrh extracts for parasitic infections .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : this compound compounds can damage microbial cell membranes, leading to cell lysis.

- Inhibition of Biofilm Formation : Myrrh extracts inhibit biofilm formation in pathogenic fungi, thereby enhancing their susceptibility to treatment.

- Cytokine Modulation : this compound influences cytokine production, reducing inflammation and promoting healing processes.

Data Tables

The following table summarizes key biological activities and their corresponding mechanisms:

Case Study 1: Antifungal Efficacy

A study conducted by Murakami et al. demonstrated that essential oil derived from Commiphora myrrha significantly reduced the viability of Candida albicans by disrupting mitochondrial function, leading to decreased energy production necessary for fungal growth .

Case Study 2: Anti-inflammatory Impact

In a clinical trial involving patients with inflammatory conditions, administration of myrrh extract resulted in significant reductions in pain and inflammation markers, suggesting its efficacy as an adjunct therapy for inflammatory diseases .

Case Study 3: Antiparasitic Treatment

A randomized controlled trial showed that patients treated with a specific dosage of myrrh extract experienced over 90% recovery from schistosomiasis within six days, highlighting its potential as an effective antiparasitic agent .

Propriétés

IUPAC Name |

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h6-8H,4-5H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEOKDCVBGTHJG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.